molecular formula C19H12F3N5O2 B2867553 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide CAS No. 899946-18-0

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide

Cat. No.: B2867553
CAS No.: 899946-18-0
M. Wt: 399.333
InChI Key: DXMZTZKVUYYBQP-UHFFFAOYSA-N
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Description

“N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide” is a versatile chemical compound widely utilized in scientific research for its diverse applications in drug discovery, molecular biology, and material science. It’s a part of the pyrazolopyrimidinones family, which are purine analogs of considerable chemical and pharmacological importance .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Molecular Structure Analysis

The molecular structure of this compound incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as an intermediate in the synthesis of various heterocycles . For instance, it has been used in the synthesis of pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .

Scientific Research Applications

Antiviral and Anticancer Activities

  • Antiviral Activity: A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were tested for their anti-influenza A virus (H5N1) activity. Among the synthesized compounds, several showed significant antiviral activities against the H5N1 strain, highlighting their potential as antiviral agents (Hebishy et al., 2020).
  • Anticancer Activity: Another study synthesized a novel series of pyrazolopyrimidines derivatives that were evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship was discussed, and some compounds demonstrated cytotoxic activities against cancer cell lines, suggesting their potential in cancer therapy (Rahmouni et al., 2016).

Anti-Inflammatory and Enzyme Inhibition

  • COX-2 Inhibition: Pyrazolo[3,4‐d]pyrimidine derivatives were synthesized and evaluated for their COX-2 selective inhibition properties. Some compounds exhibited superior inhibitory profiles against COX-2, suggesting their potential as anti-inflammatory agents (Raffa et al., 2009).
  • Alkaline Phosphatase and Nucleotidase Inhibition: A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, indicating their potential biochemical applications (Saeed et al., 2015).

Synthesis and Chemical Reactivity

  • Novel Compound Synthesis: Research on the fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrated the synthesis of substituted amides and pyrimidinones, contributing to the chemical diversity and potential biological applications of such compounds (Eleev et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, pyrazolopyrimidinones, in general, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors . These interactions could potentially contribute to their pharmacological activities.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2/c20-19(21,22)13-8-6-12(7-9-13)17(28)25-26-11-23-16-15(18(26)29)10-24-27(16)14-4-2-1-3-5-14/h1-11H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMZTZKVUYYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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